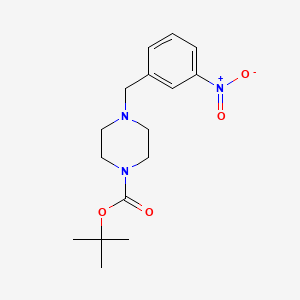

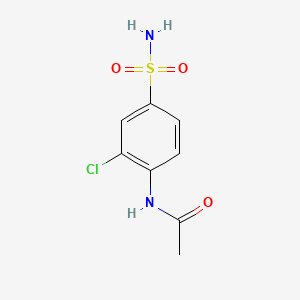

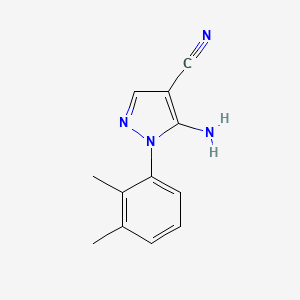

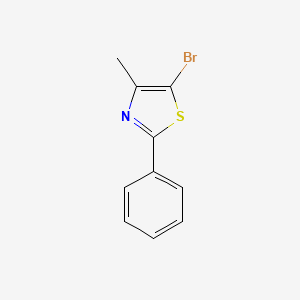

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agriculture. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water . Similarly, a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles were synthesized through Michael-type addition reactions, demonstrating high selectivity and yields under mild conditions . These methods suggest that the synthesis of 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile could potentially be achieved through similar one-pot, multicomponent reactions or selective addition reactions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, was elucidated using X-ray crystallography, revealing the dihedral angles between the phenyl and pyrazole groups and the presence of intermolecular hydrogen bonding . These structural insights are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form acetamide derivatives, which can further react with other nucleophiles to yield hybrid molecules . These reactions highlight the versatility of pyrazole derivatives as building blocks for synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows that the crystal packing is stabilized by intermolecular interactions, which can affect the compound's solubility and stability . Additionally, quantum chemical studies on related compounds provide insights into their electronic properties, reactivity, and thermodynamic properties, which are essential for predicting the behavior of these compounds in various environments .

Applications De Recherche Scientifique

Crystal and Molecular Structure

- The compound's crystal structure is stabilized by intermolecular N-H…N and C-H…Cl interactions, forming centrosymmetric dimers and influencing the twist angle between two groups in the crystal packing process (Fathima et al., 2014).

Heterocyclic Tautomerism

- The reaction with tetracyanoethylene produces a structurally related derivative, revealing interesting aspects of heterocyclic tautomerism and crystallization properties (Guard & Steel, 2001).

Synthesis Techniques

- A novel, one-pot, multicomponent protocol for synthesizing derivatives of this compound using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, highlighting an environmentally friendly approach (Poonam & Singh, 2019).

- Cyclocondensation techniques have been employed for the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the compound's utility in forming complex heterocyclic systems (Khalafy et al., 2014).

Electronic and Spectral Properties

- The electronic spectra, reactive sites, and interactions with fullerene molecules of a related fluoropyrazolecarbonitrile derivative have been studied, highlighting its potential applications in materials science and pharmacology (2022 study).

Applications in Crop Protection

- Synthesized pyrazole derivatives show potential for application in crop protection, as indicated by their selective synthesis and regio-selectivity (Plem et al., 2015).

Propriétés

IUPAC Name |

5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-4-3-5-11(9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTPZIBTGRHMFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C=N2)C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377417 |

Source

|

| Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

792953-00-5 |

Source

|

| Record name | 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)